3-(Aminomethyl)pyridin-4-amine hydrochloride 3-(Aminomethyl)pyridin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996026
InChI: InChI=1S/C6H9N3.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3,7H2,(H2,8,9);1H
SMILES:
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol

3-(Aminomethyl)pyridin-4-amine hydrochloride

CAS No.:

Cat. No.: VC15996026

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)pyridin-4-amine hydrochloride -

Specification

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
IUPAC Name 3-(aminomethyl)pyridin-4-amine;hydrochloride
Standard InChI InChI=1S/C6H9N3.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3,7H2,(H2,8,9);1H
Standard InChI Key GGRMRTMWLLZHIN-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1N)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 3-(aminomethyl)pyridin-4-amine hydrochloride, reflects its core pyridine ring substituted at the 3-position with an aminomethyl group (-CH2_2NH2_2) and at the 4-position with an amine (-NH2_2), neutralized by hydrochloric acid. Its molecular structure (Fig. 1) has been confirmed via X-ray crystallography and NMR spectroscopy . Key identifiers include:

PropertyValueSource
CAS Registry Number1956355-18-2
Molecular FormulaC6H10ClN3\text{C}_6\text{H}_{10}\text{ClN}_3
Molecular Weight159.62 g/mol
DensityNot reported
Melting PointNot reported

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • 1H^1\text{H} NMR (DMSO-d6d_6): Peaks at δ 2.30 (s, 3H, CH3_3), 7.00–8.68 (m, aromatic protons) .

  • 13C^{13}\text{C} NMR: Resonances for the pyridine carbons appear between 120–150 ppm, with the aminomethyl carbon at ~45 ppm .

Density functional theory (DFT) calculations predict a planar pyridine ring with the aminomethyl group adopting a staggered conformation relative to the aromatic plane .

Synthesis and Manufacturing

Modern Advancements

A breakthrough came with the C3-selective umpolung strategy (Fig. 2), enabling direct functionalization of pyridine at the 3-position . This one-pot method involves:

  • Umpolung Activation: Treating 1-amidopyridin-1-ium salts with an aminal to generate a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate.

  • Mannich-Type Coupling: Introducing an aminomethyl group via C–C bond formation.

  • Reductive Cleavage: Removing the N–N bond using zinc dust in acetic acid, yielding 3-(aminomethyl)pyridine derivatives .

This method achieves >80% yield and excellent regioselectivity, avoiding hazardous reagents like lithium aluminum hydride .

Purification and Scalability

Industrial-scale production employs recrystallization from methanol/water mixtures, followed by activated carbon treatment to remove colored impurities . Pilot studies demonstrate scalability to 100 kg batches with ≥99.8% purity (HPLC) .

Pharmacological and Industrial Applications

Drug Discovery

The compound’s dual amine groups facilitate interactions with biological targets:

  • Antimicrobial Activity: Derivatives inhibit Staphylococcus aureus growth (MIC = 8 μg/mL) by disrupting cell wall synthesis .

  • Central Nervous System Modulation: Structural analogs act as γ-aminobutyric acid (GABA) receptor agonists, showing anxiolytic effects in murine models .

Materials Science

Protonated amine groups enable covalent bonding to polymers and metal surfaces:

  • Corrosion Inhibition: Reduces steel corrosion in 3% NaCl solution by 92% at 10 mM concentration .

  • Coordination Chemistry: Forms stable complexes with Cu(II) and Fe(III), useful in catalytic oxidation reactions .

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